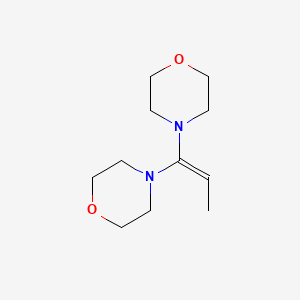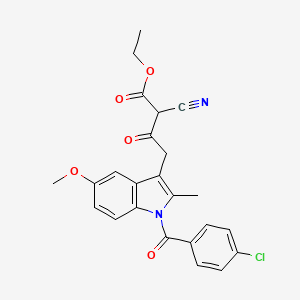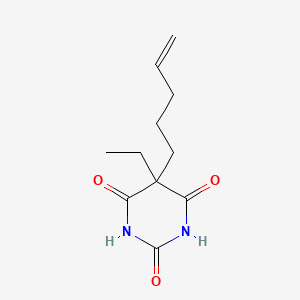
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many important biological molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the condensation of urea with β-dicarbonyl compounds. For 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, a possible synthetic route could involve:
Starting Materials: Ethyl acetoacetate, pent-4-en-1-ylamine, and urea.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Pyrimidine derivatives, including 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in nucleic acid analogs and potential as enzyme inhibitors.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as DNA, RNA, and proteins. They can act as enzyme inhibitors, interfering with the normal function of enzymes by mimicking the natural substrates or binding to the active sites.
Comparison with Similar Compounds
Similar Compounds
Barbiturates: Similar structure with a pyrimidine ring and known for their sedative effects.
Pyrimidine Nucleotides: Found in DNA and RNA, essential for genetic information storage and transfer.
Uniqueness
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
59894-14-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-ethyl-5-pent-4-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3H,1,4-7H2,2H3,(H2,12,13,14,15,16) |
InChI Key |
XPMUKIHSDTWDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


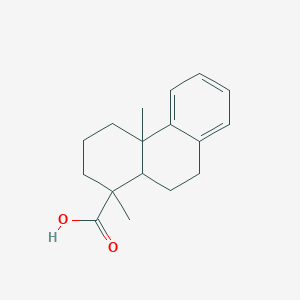
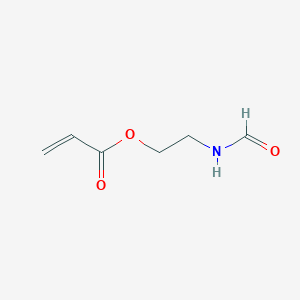
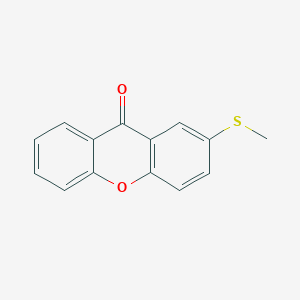

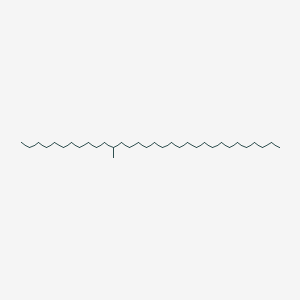
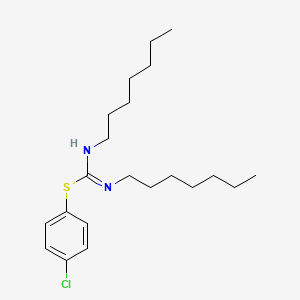
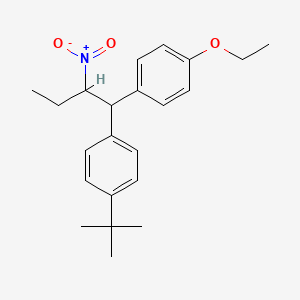
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


